

# JNJ-38877618 off-target effects in cancer cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-38877618**

Cat. No.: **B608213**

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## Technical Support Center: JNJ-38877618

Welcome to the technical support center for **JNJ-38877618**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in cancer cells. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is the primary target of **JNJ-38877618**?

**JNJ-38877618**, also known as OMO-1, is a potent and highly selective, orally bioavailable inhibitor of the MET (c-MET or hepatocyte growth factor receptor) tyrosine kinase.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) It has demonstrated high affinity for both wild-type MET and its common mutants.

**Q2:** What are the reported on-target potency values for **JNJ-38877618**?

**JNJ-38877618** exhibits low nanomolar potency against its target. The following table summarizes the key quantitative data from various sources.

Parameter	Value	Target	Notes
IC50	2 nM	Wild-type MET	In cell-free assays. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IC50	3 nM	M1268T mutant MET	In cell-free assays. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Kd	1.4 nM	Wild-type MET	Binding affinity. <a href="#">[2]</a>
Kd	1.2 nM	Wild-type MET	Binding affinity. <a href="#">[4]</a>
Kd	2.1 nM	M1250T mutant MET	Binding affinity. <a href="#">[4]</a>
Kd	21 nM	Y1235D mutant MET	Binding affinity. <a href="#">[4]</a>

Q3: Has a comprehensive kinase selectivity profile (kinome scan) for **JNJ-38877618** been publicly released?

As of late 2025, a detailed public kinome scan profiling **JNJ-38877618** against a broad panel of kinases has not been identified in the public domain. While it is consistently described as "highly selective," the full spectrum of its potential off-target interactions is not publicly documented. Researchers should, therefore, be cautious and consider empirical validation if off-target effects are suspected.

Q4: What are the known adverse events in clinical trials, and could they suggest off-target effects?

In a phase 1/2 clinical trial, the most common adverse events ( $\geq 20\%$ ) for OMO-1 (**JNJ-38877618**) were nausea, fatigue, vomiting, increased blood creatinine, and headache. The recommended phase 2 dose was determined to be 250 mg twice daily. While these side effects can be associated with MET inhibition, they could also potentially stem from off-target activities. For instance, some MET inhibitors are known to cause edema, which is considered an on-target effect related to MET's role in vascular integrity.

## Troubleshooting Guide

This guide is intended to help researchers troubleshoot experiments with **JNJ-38877618**, particularly when unexpected cellular effects are observed.

### Issue 1: Unexpected Cell Viability/Phenotypic Results

You observe a significant decrease in cell viability or a strong phenotypic change in a cancer cell line that is not known to be dependent on MET signaling.

- Possible Cause: The observed effect may be due to inhibition of an off-target kinase or another protein. Many kinase inhibitors can have effects on cell proliferation and survival that are independent of their primary target.
- Troubleshooting Steps:
  - Confirm MET Inhibition: In your experimental model, confirm that **JNJ-38877618** is inhibiting MET phosphorylation at the concentrations you are using. A western blot for phospho-MET (e.g., p-MET Tyr1234/1235) is a standard method.
  - Compare with MET Knockdown: Use siRNA or shRNA to specifically knock down MET expression in your cells. If the phenotype of MET knockdown is different from or less severe than the phenotype observed with **JNJ-38877618** treatment, it strongly suggests off-target effects.
  - Use a Structurally Unrelated MET Inhibitor: Compare the effects of **JNJ-38877618** with another potent and selective MET inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
  - Dose-Response Correlation: Carefully analyze the dose-response curve for MET inhibition versus the dose-response curve for the observed phenotype. If the phenotype occurs at concentrations significantly different from the IC50 for MET inhibition, off-target effects are likely.

### Issue 2: Discrepancy Between In Vitro and Cellular Assay Potency

The IC50 value of **JNJ-38877618** in your cellular assay is significantly higher than the reported in vitro potency (2-3 nM).

- Possible Cause 1: Compound Stability and Solubility: **JNJ-38877618** may have limited solubility or stability in your cell culture medium.

- Troubleshooting: Prepare fresh stock solutions in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.5%) and consistent across experiments. Visually inspect for any precipitation.
- Possible Cause 2: High ATP Concentration in Cells: The intracellular concentration of ATP (in the millimolar range) can compete with ATP-competitive inhibitors like **JNJ-38877618**, leading to a rightward shift in the IC50 value in cellular assays compared to biochemical assays which may be run at lower ATP concentrations.
- Troubleshooting: This is an expected phenomenon. It is important to determine the IC50 in the specific cellular context of your experiment.
- Possible Cause 3: Cell Membrane Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
- Troubleshooting: While less commonly addressed in basic research, you can test for the involvement of efflux pumps by co-incubating with known efflux pump inhibitors.

## Experimental Protocols

### Protocol 1: Western Blot for MET Phosphorylation

This protocol is to determine the on-target efficacy of **JNJ-38877618** in a cellular context.

- Cell Culture and Treatment: Plate your cancer cells of interest and allow them to adhere overnight. The next day, treat the cells with a range of **JNJ-38877618** concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). If the cell line is not autocrine for HGF, you may need to stimulate with recombinant HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
  - Incubate with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total MET to normalize the phospho-MET signal. Also, probe for a loading control like GAPDH or β-actin.

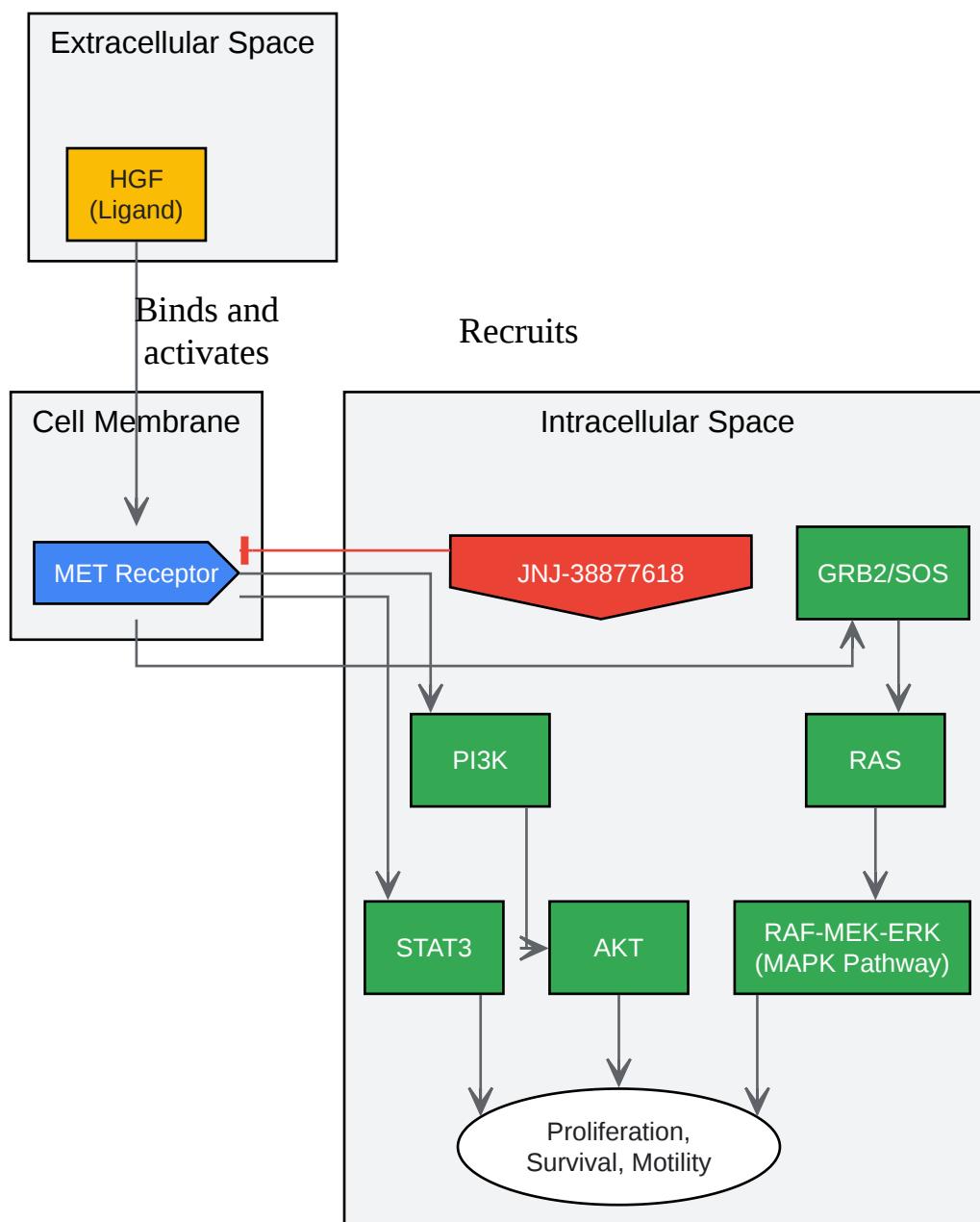
#### Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol is to assess the effect of **JNJ-38877618** on cell proliferation.

- Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **JNJ-38877618** in cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent and non-toxic. Include a vehicle control (DMSO only).
- Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

- MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the GI50 (concentration for 50% growth inhibition).

## Visualizations



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Caption: On-target action of **JNJ-38877618** on the MET signaling pathway.

Caption: Logical workflow for troubleshooting potential off-target effects.

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- To cite this document: BenchChem. [JNJ-38877618 off-target effects in cancer cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608213#jnj-38877618-off-target-effects-in-cancer-cells>

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